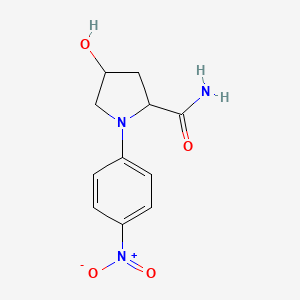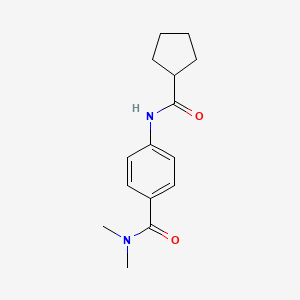![molecular formula C17H23N3O2 B7534458 N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide](/img/structure/B7534458.png)
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide, also known as CPI-1189, is a novel compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have shown promising results in various preclinical studies.
科学研究应用
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been tested in various preclinical models of inflammation, such as colitis, arthritis, and asthma, and has shown significant efficacy in reducing inflammation and associated symptoms. It has also been tested in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis.
作用机制
The exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, modulation of immune responses, and regulation of oxidative stress. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It also modulates the immune responses by regulating the activity of T cells, B cells, and macrophages. Additionally, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase.
Biochemical and Physiological Effects
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory markers such as CRP, ESR, and leukocyte count. It also reduces the levels of oxidative stress markers such as MDA and ROS. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to improve the histological features of inflamed tissues, such as mucosal damage, edema, and infiltration of inflammatory cells. Additionally, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to reduce the levels of various cancer biomarkers such as VEGF, MMPs, and angiogenesis-related factors.
实验室实验的优点和局限性
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has several advantages for lab experiments. It has been shown to have good stability and solubility in various solvents, which makes it easy to handle and administer. It also has low toxicity and does not cause any adverse effects at therapeutic doses. However, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale studies. Additionally, the exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide. One potential direction is to investigate its potential applications in neuroinflammatory diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to have neuroprotective effects in preclinical studies, which makes it a promising candidate for these diseases. Another potential direction is to investigate its potential applications in autoimmune diseases such as multiple sclerosis and lupus. N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide has been shown to modulate the immune responses, which may make it a potential therapeutic agent for these diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide and to optimize its synthesis method for large-scale production.
合成方法
The synthesis of N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide involves a multi-step process that starts with the reaction of 2-(3-hydroxypropyl)benzimidazole with cyclopentanone in the presence of a base. This reaction leads to the formation of a cyclic enamine intermediate, which is then reacted with acetic anhydride to yield the final product, N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
属性
IUPAC Name |
N-cyclopentyl-2-[2-(3-hydroxypropyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-11-5-10-16-19-14-8-3-4-9-15(14)20(16)12-17(22)18-13-6-1-2-7-13/h3-4,8-9,13,21H,1-2,5-7,10-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLJJAIHXJZYND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3N=C2CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate](/img/structure/B7534393.png)





![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)

![1-[(4-chlorophenyl)methyl]-N,N,3,5-tetramethylpyrazole-4-sulfonamide](/img/structure/B7534470.png)
